![molecular formula C9H9F3O B165597 (1R)-1-[2-(trifluoromethyl)phenyl]ethanol CAS No. 127852-29-3](/img/structure/B165597.png)

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

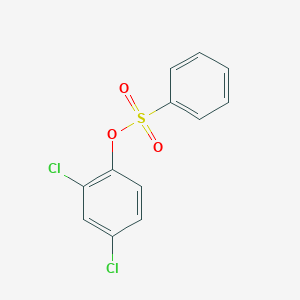

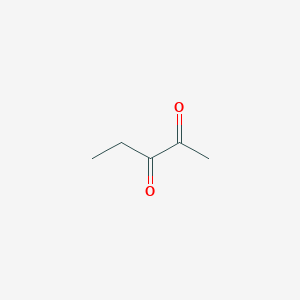

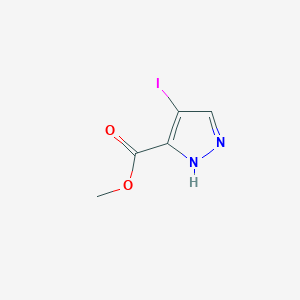

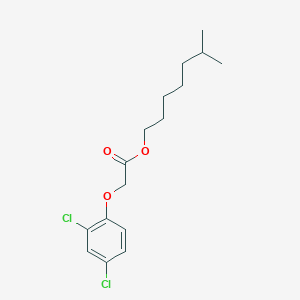

“(1R)-1-[2-(trifluoromethyl)phenyl]ethanol” is a chemical compound with the molecular formula C9H9F3O and a molecular weight of 190.17 . It is a solid substance at room temperature .

Synthesis Analysis

This compound can be synthesized through the biotransformation of 3,5-bis(trifluoromethyl)acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol . Another method involves the use of recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 . This indicates that the compound has a single carbon atom attached to a hydroxyl group (OH) and a phenyl group that is substituted with a trifluoromethyl group (CF3).Physical And Chemical Properties Analysis

“(1R)-1-[2-(trifluoromethyl)phenyl]ethanol” is a solid at room temperature .Aplicaciones Científicas De Investigación

Bio-Ethanol for Hydrogen Production Research highlights the use of bio-ethanol, a renewable energy carrier produced from biomass fermentation, as a promising method for hydrogen production. Catalysts like Rh and Ni have been identified as effective for ethanol steam reforming towards hydrogen production. The development of bimetallic catalysts and double-bed reactors could enhance hydrogen production and catalyst stability, pointing towards ethanol's role in sustainable energy solutions (Ni, Leung, & Leung, 2007).

Ethanol and Environmental Impact The transport and fate of ethanol in groundwater contaminated by gasohol have been examined, with findings suggesting ethanol could increase BTEX (benzene, toluene, ethylbenzene, xylene) plume lengths in the subsurface. This research is crucial for environmental science, indicating ethanol's environmental impact and the need for careful management of ethanol-containing spills (Powers et al., 2001).

Ethanol Metabolomics The metabolomics of ethanol, covering both oxidative and non-oxidative pathways, offers insights into ethanol's toxicological effects and dose-response variability. This comprehensive understanding of ethanol metabolism could guide research into similar compounds' metabolic pathways and their implications for health and disease (Dinis-Oliveira, 2016).

Safety And Hazards

Propiedades

IUPAC Name |

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHBIJJTMFYTPY-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)